molecular formula C10H12ClNO B13043993 1-Amino-1-(5-chloro-2-methylphenyl)acetone

1-Amino-1-(5-chloro-2-methylphenyl)acetone

Cat. No.: B13043993
M. Wt: 197.66 g/mol
InChI Key: OCVBCJPQCMQMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-1-(5-chloro-2-methylphenyl)acetone is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with a 5-chloro-2-methylphenyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Chemical Reactions Analysis

1-Amino-1-(5-chloro-2-methylphenyl)acetone undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1-(5-chloro-2-methylphenyl)acetone is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a biochemical probe.

    Medicine: Although not used directly in medicine, it is studied for its potential pharmacological properties and as a precursor for drug development.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-(5-chloro-2-methylphenyl)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the chloro and methyl groups may influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

1-Amino-1-(5-chloro-2-methylphenyl)acetone can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-amino-1-(5-chloro-2-methylphenyl)propan-2-one

InChI

InChI=1S/C10H12ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,10H,12H2,1-2H3

InChI Key

OCVBCJPQCMQMBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(C(=O)C)N

Origin of Product

United States

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